molecular formula C9H9BrO B011848 2-Bromomethyl-2,3-dihydrobenzofuran CAS No. 19997-53-6

2-Bromomethyl-2,3-dihydrobenzofuran

Cat. No.: B011848
CAS No.: 19997-53-6
M. Wt: 213.07 g/mol
InChI Key: QYFBYHXEEODTMX-UHFFFAOYSA-N
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Description

2-Bromomethyl-2,3-dihydrobenzofuran is a valuable and highly functionalized compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry. The compound’s unique structure, which includes a bromomethyl group attached to a dihydrobenzofuran ring, allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Preparation Methods

2-Bromomethyl-2,3-dihydrobenzofuran can be synthesized through an intramolecular reaction between 2-allylphenols and a bromenium ion source. One effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent, activated by a catalytic system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid. This catalytic system generates acetyl hypobromite (AcOBr) in situ, which facilitates the conversion of 2-allylphenols to this compound . The reaction conditions are robust enough to be scaled up for industrial production, allowing for the synthesis of significant quantities of the compound .

Chemical Reactions Analysis

2-Bromomethyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

Common reagents for these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles and oxidizing agents for substitution and oxidation reactions, respectively. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromomethyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-bromomethyl-2,3-dihydrobenzofuran exerts its effects involves its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with molecular targets and pathways within biological systems, resulting in diverse pharmacological effects. The specific molecular targets and pathways involved depend on the structure of the derivatives and their intended applications .

Comparison with Similar Compounds

2-Bromomethyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFBYHXEEODTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941974
Record name 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-53-6
Record name 2-Bromomethyl-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019997536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

340 mg (1.0 mmol) of compound 001B, which had been prepared in Step B, was dissolved in 3 ml of ethanol, followed by cooling to 0° C. To the resultant solution was dropwise added 1.2 ml (1.2 mmol) of a 1N solution of sodium ethoxide in ethanol and then, the resultant mixture was stirred at 0° C. for 2 hours to effect a reaction. To the resultant reaction mixture was added 20 ml of chloroform to obtain a mixture. The obtained mixture was successively washed with 20 ml of a 10% aqueous citric acid solution, 20 ml of water and 20 ml of saturated saline, to thereby form a chloroform layer containing the desired compound 001C, followed by separation of the chloroform layer. The chloroform layer thus separated was dehydrated by means of a Whatman 1PS filter paper and then, concentrated in vacuo to thereby obtain a residue. The obtained residue was purified by silica gel column chromatography. That is, the residue was applied to a column of 10 g of silica gel (Art. 9385, manufactured and sold by E. Merck, Darmstadt, Germany) and eluted with a mixed solvent of hexane-ethyl acetate (30:1), to thereby obtain 140 mg of compound 001C as a transparent oily substance (yield: 66%).
Quantity
340 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
[Compound]
Name
desired compound 001C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
66%

Synthesis routes and methods II

Procedure details

A solution of bromine (90 g) in carbon disulphide (100 ml) was added dropwise to a well stirred solution of O-acetyl-2-allylphenol (100 g) in carbon disulphide (300 ml) at -10° C. over 1 hour. The solution was evaporated to dryness in vacuo, to afford O-acetyl-2-allylphenol dibromide which was immediately dissolved in dry ethanol (300 ml) containing 10 ml of a saturated ethanolic-hydrogen chloride solution. The solution was heated under gentle reflux for 2 hours, and then evaporated to dryness in vacuo. The residue was triturated with n-pentane, and the solid 2-allylphenol dibromide (135 g) was collected and washed twice with portions of n-pentane. The product is pure enough for further reaction. 2-Allylphenol dibromide (135 g) in dry ethanol (300 ml) was treated with a solution of sodium ethoxide (38 g) in ethanol (100 ml) with cooling and stirring, keeping the temperature of the reaction between 30° and 35° C. After addition, the reaction was stirred at room temperature for 1 hour, and then evaporated to dryness in vacuo. The residue was partioned between n-pentane and water. The n-pentane fraction was washed with 2% sodium hydroxide solution, water, and dried (Na2SO4). Evaporation to dryness in vacuo afforded crude (2,3-dihydro-2-benzofuranyl)-methyl bromide (90 g), which distilled at 110°-118° C./0.5 mm to afford product (78 g) of slightly higher purity.
[Compound]
Name
ethanolic-hydrogen chloride
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-Allylphenol dibromide
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromomethyl-2,3-dihydrobenzofuran
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